molecular formula C23H25ClN4O2S B580509 tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate CAS No. 1268524-69-1

tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate

Cat. No.: B580509
CAS No.: 1268524-69-1
M. Wt: 456.989
InChI Key: DNVXATUJJDPFDM-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate” is also known as (+)-JQ1 . It has a role as a bromodomain-containing protein 4 inhibitor, a cardioprotective agent, an antineoplastic agent, an anti-inflammatory agent, an angiogenesis inhibitor, an apoptosis inducer, and a ferroptosis inducer .


Synthesis Analysis

The synthesis of this compound involves two stages . In the first stage, tert-butyl (S)-2- (5- (4-chlorophenyl)-6,7-dimethyl-2-oxo-2,3-dihydro-1H-thieno [2,3-e] [1,4]diazepin-3-yl)acetate reacts with potassium tert-butylate in tetrahydrofuran at -78 - 23°C for 0.5 hours. In the second stage, the reaction is carried out with diethyl chlorophosphate in tetrahydrofuran at -10°C for 0.75 hours .


Molecular Structure Analysis

The molecular formula of this compound is C23H25ClN4O2S . The molecular weight is 456.99 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section above .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 456.99 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Spectroscopic and Quantum Mechanical Study : A study conducted by Kuruvilla et al. (2018) on a similar compound, 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, used vibrational spectroscopy and quantum mechanical methods to investigate its properties. The study found that the compound has a lower softness value and high electrophilicity index, which are indicative of its biological activity, potentially as an antidepressant (Kuruvilla, Prasana, Muthu, & George, 2018).

  • Antagonists for Platelet Activating Factor : Kawakami et al. (1996) explored the structural optimization of 4-(2-chlorophenyl)-9-methyl-6H-thieno[3,2-f]-[1,2,4]triazolo[4,3-a][1,4]diazepine derivatives as antagonists for platelet activating factor. The study highlighted the importance of substituents at the 2- and 6-positions for enhancing affinity for the PAF receptor (Kawakami, Kitani, Yuasa, Abe, Moriwaki, Kagoshima, Terasawa, & Tahara, 1996).

  • Development of Zein Nanoparticles for Cancer Treatment : A recent study by Celano et al. (2022) discussed the development of zein nanoparticles containing paclitaxel and the compound for treating triple-negative breast cancer. The study demonstrated significant in vitro cytotoxic activity against cancer cells, indicating the potential application of this compound in novel nanomedicine (Celano, Gagliardi, Maggisano, Ambrosio, Bulotta, Fresta, Russo, & Cosco, 2022).

Future Directions

Based on a literature review, very few articles have been published on this compound . This compound has been identified in human blood as reported by PMID: 31557052 . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . Technically, it is part of the human exposome, which is defined as the collection of all the exposures of an individual in a lifetime and how those exposures relate to health .

Properties

IUPAC Name

tert-butyl 2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2S/c1-12-13(2)31-22-19(12)20(15-7-9-16(24)10-8-15)25-17(11-18(29)30-23(4,5)6)21-27-26-14(3)28(21)22/h7-10,17H,11H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVXATUJJDPFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701107141
Record name tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268524-69-1
Record name tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268524-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701107141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the significance of the compound tert-Butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetate in the context of the provided research?

A1: this compound is more commonly known as JQ1. This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, specifically targeting BRD4.

Q2: How does JQ1 interact with its target, BRD4?

A2: JQ1 competitively binds to the bromodomains of BRD4, mimicking acetyl-lysine residues on histone tails. [] This binding disrupts the interaction between BRD4 and acetylated histones, ultimately interfering with the assembly of transcriptional machinery and the expression of downstream target genes.

Q3: What are the downstream effects of JQ1-mediated BRD4 inhibition?

A3: JQ1's inhibition of BRD4 leads to various downstream effects, including:

  • Downregulation of MYC expression: MYC is a key oncogene often overexpressed in various cancers. JQ1 effectively suppresses MYC transcription, leading to anti-proliferative effects. []
  • Cell cycle arrest and apoptosis: JQ1 has been shown to induce G1 cell cycle arrest and apoptosis in various cancer cells. []
  • Suppression of inflammatory responses: JQ1 can inhibit the production of inflammatory cytokines, such as IL-6, suggesting its potential in treating inflammatory diseases. []

Q4: Has the structure of JQ1 been characterized?

A4: While the provided research does not explicitly list the molecular formula or weight of JQ1, it does mention using X-ray crystallography to confirm the tropolone methyl ether motif in an analog of JQ1 as a mimic for acetyl lysine. [] Additionally, native mass spectrometry has been used to analyze the gas-phase behavior of BRD4 with and without JQ1 bound. []

Q5: Are there any studies exploring structure-activity relationships (SAR) for JQ1 or its analogs?

A5: Yes, researchers have explored SAR for JQ1 analogs. One study mentions using "medicinal chemistry techniques, including structure-based molecular design, fragment replacement and synthetic library enablement," to develop potent BET and CREB binding protein bromodomain inhibitors. [] Another study mentions developing a BRD4-selective small molecule, ZL0580, through structure-guided drug design. []

Q6: What are the potential applications of JQ1 in a research setting?

A6: Due to its potent and specific targeting of BET proteins, JQ1 is a valuable tool compound in various research areas:

    Q7: Is there any information on the in vitro and in vivo efficacy of JQ1?

    A7: Yes, multiple studies showcase the in vitro and in vivo efficacy of JQ1:

    • In vitro studies: JQ1 has shown promising anti-tumor activity against various cancer cell lines, including leukemia, lymphoma, and osteosarcoma. [, , ]
    • In vivo studies: JQ1 has demonstrated efficacy in preclinical animal models, including xenograft models of Ewing sarcoma and leukemia. [, ] It also suppressed tumor growth in a mouse model of gastric cancer without noticeable toxicity. []

    Q8: Are there alternative BET inhibitors or degradation strategies being explored?

    A8: Yes, researchers are actively investigating alternative BET inhibitors and degradation strategies:

    • OTX015: This is another BET inhibitor that has shown efficacy against gastric cancer cells. []
    • dBET6: This BET degrader shows greater effectiveness than JQ1 in targeting specific super-enhancers and inducing global BRD4 depletion. []
    • ARV-825: This PROTAC degrader, containing a BRD4 inhibitor, effectively decreased tumor growth in a gastric cancer model. []

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